![molecular formula C20H14O4 B14329514 [2,2'-Binaphthalene]-1,1',4,4'-tetrol CAS No. 111061-32-6](/img/structure/B14329514.png)
[2,2'-Binaphthalene]-1,1',4,4'-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Binaphthalene]-1,1’,4,4’-tetrol is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene rings connected at the 2,2’ positions, with hydroxyl groups at the 1,1’,4, and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrol typically involves the oxidative coupling of naphthol derivatives. One common method is the use of transition metal catalysts such as palladium or copper to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of [2,2’-Binaphthalene]-1,1’,4,4’-tetrol may involve large-scale oxidative coupling processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Binaphthalene]-1,1’,4,4’-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthyl compounds .
Wissenschaftliche Forschungsanwendungen
[2,2’-Binaphthalene]-1,1’,4,4’-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The compound’s ability to chelate metal ions also plays a role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Binaphthalene]-2,2’-diol: Another binaphthyl derivative with hydroxyl groups at different positions.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric synthesis.
Uniqueness
[2,2’-Binaphthalene]-1,1’,4,4’-tetrol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to other binaphthyl derivatives .
Eigenschaften
CAS-Nummer |
111061-32-6 |
|---|---|
Molekularformel |
C20H14O4 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
2-(1,4-dihydroxynaphthalen-2-yl)naphthalene-1,4-diol |
InChI |
InChI=1S/C20H14O4/c21-17-9-15(19(23)13-7-3-1-5-11(13)17)16-10-18(22)12-6-2-4-8-14(12)20(16)24/h1-10,21-24H |
InChI-Schlüssel |
PWRHFNGFGGUWBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C3=C(C4=CC=CC=C4C(=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


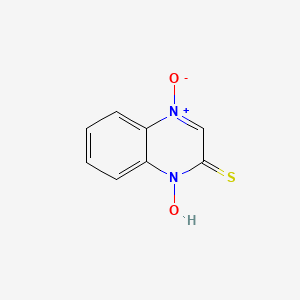
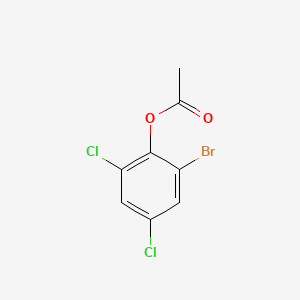
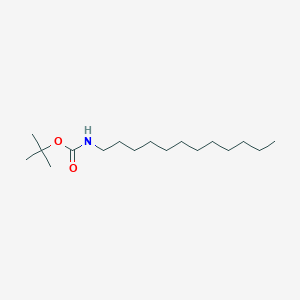
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


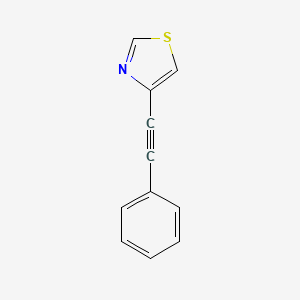
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
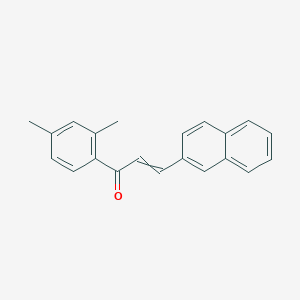

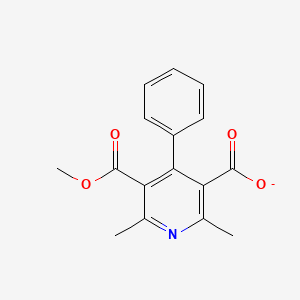
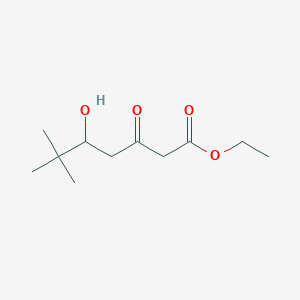
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
